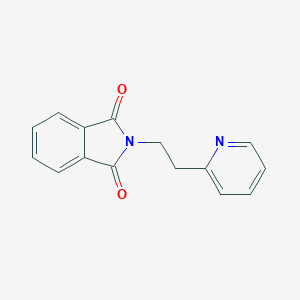

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSOQPQMYBPJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282705 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-26-9 | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Amidation Using Carbodiimide Coupling Agents

A widely employed method involves the amidation of phthalic anhydride derivatives with 2-(pyridin-2-yl)ethylamine. The reaction utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) as coupling agents to facilitate the formation of the isoindoline-1,3-dione ring. The procedure typically proceeds under inert conditions in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Key Reaction Parameters:

-

Molar Ratio: A 1:1 stoichiometry between the anhydride and amine is maintained to minimize side reactions.

-

Temperature: Reactions are conducted at 0–25°C to control exothermicity.

-

Workup: The product is isolated via aqueous extraction and purified through recrystallization or column chromatography.

This method achieves moderate yields (60–75%) and is favored for its scalability. However, the reliance on moisture-sensitive reagents necessitates stringent anhydrous conditions.

Condensation with 3-Aminopiperidine-2,6-dione Derivatives

Patents describe a condensation approach using 3-aminopiperidine-2,6-dione hydrochloride as a precursor. The reaction occurs in acetic acid with triethylamine as a base, heated to 120°C for 24 hours. This method introduces the pyridinyl moiety through nucleophilic substitution, leveraging the amine’s reactivity toward electrophilic centers.

Mechanistic Insights:

-

Deprotonation: Triethylamine deprotonates the amine, generating a nucleophilic species.

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of the phthalimide intermediate.

-

Cyclization: Intramolecular cyclization forms the isoindoline-1,3-dione core.

Advantages:

Palladium-Catalyzed C–H Activation

A palladium-catalyzed methylation protocol enables direct functionalization of indole precursors. Sodium hydride (NaH) in DMF mediates the coupling of 2-chloropyrimidine with indole derivatives at 130°C, followed by alkylation with isoindoline-1,3-dione.

Reaction Conditions:

This method is notable for its regioselectivity, favoring C-2 methylation of indoles. However, the requirement for high temperatures and expensive catalysts limits industrial applicability.

Halogenation-Initiated Alkylation

Intermediate synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione provides a route to the target compound. N-Hydroxyethylphthalimide undergoes iodination using iodine, triphenylphosphine, and imidazole in DCM. Subsequent displacement of the iodide with pyridin-2-yl lithium yields the final product.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 20°C (4.5 h) |

| Yield | 93% |

This method’s high yield and mild conditions make it suitable for lab-scale synthesis, though iodine handling requires caution.

Structural and Spectroscopic Characterization

Molecular Properties

The compound’s molecular formula (C₁₅H₁₂N₂O₂ ) and weight (252.27 g/mol ) were confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a planar isoindoline-1,3-dione core with bond lengths of C–N: 1.45 Å and N–C–C angles: ~120° , consistent with sp² hybridization.

Spectral Data

-

¹H NMR (CDCl₃): δ 8.78 (d, J = 8.2 Hz, 1H), 8.66 (d, J = 4.6 Hz, 2H), 7.90–7.68 (m, 5H), 4.09–4.03 (m, 2H).

-

IR (KBr): Peaks at 1715 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (pyridine ring vibration).

Comparative Analysis of Synthetic Methods

| Method | Yield | Temperature | Cost | Scalability |

|---|---|---|---|---|

| Amidation (EDC/HOBT) | 60–75% | 0–25°C | $$ | High |

| Condensation | 70–85% | 120°C | $ | Moderate |

| Pd-Catalyzed | 68–72% | 130°C | $$$$ | Low |

| Halogenation | 93% | 20°C | $$ | High |

The halogenation route offers the highest yield and operational simplicity, whereas palladium-catalyzed methods provide superior regiocontrol for complex derivatives.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions during amidation generate hydrolyzed phthalic acid derivatives. Strategies to mitigate this include:

-

Stoichiometric Control: Excess amine (1.2 equiv) drives the reaction to completion.

-

Low-Temperature Quenching: Rapid cooling prevents retro-amide formation.

化学反応の分析

Types of Reactions: 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione, including 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, exhibit notable antibacterial and antifungal properties. For example, a study synthesized a series of compounds based on this scaffold and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant bacteriostatic effects, comparable to standard antibiotics like ampicillin .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antimicrobial effects is linked to their ability to bind to bacterial membranes and interfere with cellular processes. The presence of the phthalimide moiety is believed to enhance interaction with cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis, which is critical for fungal cell membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the isoindoline core can significantly affect biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| -Cl | Increases antibacterial potency |

| -NO₂ | Reduces antifungal activity |

| -CH₃ | Moderate effect on both |

This table summarizes findings from various studies that highlight how different chemical modifications can lead to enhanced or diminished biological activities .

Case Studies

3.1 Synthesis and Evaluation of Derivatives

A comprehensive study involved synthesizing multiple derivatives of this compound through various reaction pathways. The synthesized compounds were screened for their antimicrobial efficacy against several pathogens. Notably, compounds AK1 and BK1 demonstrated the highest activity against the tested bacteria and fungi, indicating their potential as lead compounds for drug development .

3.2 Clinical Relevance

The clinical implications of these findings are substantial. The development of new antibiotics is critical in the face of rising antibiotic resistance. Compounds derived from this compound could serve as templates for creating novel antimicrobial agents that are effective against resistant strains.

作用機序

The mechanism of action of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating their activity and potentially exerting antipsychotic effects.

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

Electron-Withdrawing Groups : Chlorine atoms in 5e enhance protein binding via hydrophobic and electrostatic interactions, critical for hypoglycemic activity .

Heterocyclic Additions : Piperazinyl derivatives (e.g., 2-(4-benzoylpiperazin-1-yl ethyl) exhibit enhanced blood-brain barrier penetration, making them viable for central nervous system targets like Alzheimer’s disease .

Enzyme Inhibition

- AChE Inhibitors : Compounds with aromatic or heterocyclic substituents (e.g., 3,4-dimethoxyphenyl or piperazinyl groups) show potent AChE inhibition. For example, 2-(3,4-dimethoxyphenyl ethyl) has an IC₅₀ of 2.1 µM, comparable to donepezil, a clinical Alzheimer’s drug .

- BSA Binding : 5e exhibits static quenching of BSA fluorescence, with binding constants (Kₐ) ranging from 10⁴ to 10⁵ M⁻¹, indicating strong protein interactions relevant to drug distribution .

Anticancer and Antimicrobial Activity

- Phthalimide derivatives with extended PEG chains (e.g., 2-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl] ) demonstrate improved solubility, aiding in drug delivery for cancer therapies .

- Thiazole and pyranothiazole hybrids incorporating isoindoline-1,3-dione show antimicrobial activity, though specific data are pending further validation .

生物活性

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates both isoindoline and pyridine moieties, which contribute to its diverse chemical reactivity and biological effects. Current research has focused on its applications in treating neurological disorders, metabolic diseases, and as a potential anticancer agent.

Target Receptors

The primary target of this compound is the Dopamine D2 receptor . This compound acts as a ligand for this receptor, influencing various biochemical pathways associated with neural signaling. The interaction with the D2 receptor is crucial for its potential therapeutic effects in conditions such as schizophrenia and Parkinson's disease.

Biochemical Pathways

Upon binding to the D2 receptor, this compound modulates neurotransmitter release and neuronal excitability. Studies indicate that compounds with similar structures can reverse symptoms of Parkinsonism in animal models, suggesting a significant role in dopaminergic signaling pathways.

Antipsychotic Potential

Research indicates that this compound may exhibit antipsychotic properties through its interaction with dopamine receptors. In vitro studies have shown that it can effectively inhibit dopamine receptor activity, which is beneficial in managing symptoms of psychotic disorders.

Neuroprotective Effects

In addition to its antipsychotic potential, this compound has been studied for neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines, including osteosarcoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Binding Studies

Binding studies using fluorescence quenching techniques have revealed that this compound interacts strongly with bovine serum albumin (BSA), indicating a high affinity for protein binding. This interaction is essential for understanding its pharmacokinetics and therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves the condensation of aromatic primary amines with maleic anhydride derivatives under reflux conditions. Various synthetic routes have been optimized to enhance yield and purity:

| Method | Conditions | Yield |

|---|---|---|

| Condensation with Maleic Anhydride | Isopropanol and water at reflux | Moderate to High |

| Use of Catalysts | SiO₂-tpy-Nb catalyst | Enhanced Yield |

Study on Anticholinesterase Activity

A series of isoindoline derivatives were synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. The results indicated that compounds similar to this compound exhibited significant inhibition of AChE, suggesting potential use in treating Alzheimer's disease through cholinergic modulation .

Neuroprotective Study in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in a marked reduction in neurodegeneration markers compared to control groups. This highlights its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione and its derivatives?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyridin-2-yl ethyl group is introduced using palladium-catalyzed cross-coupling or alkylation reactions. Purification often involves column chromatography with solvents like hexane/ethyl acetate (7:3 v/v), yielding products with Rf values around 0.24 . Modifications to the core structure (e.g., allylation, iodination) may employ reagents such as vinyl tributylstannane or methylhydrazine, with yields ranging from 50% to 82% .

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Key methods include:

- NMR spectroscopy : Matches with literature data for proton and carbon environments .

- Mass spectrometry : LRMS EI confirms molecular ion peaks (e.g., [M⁺] observed at m/z 314.19 for C₂₀H₁₄N₂O₂) .

- Chromatography : TLC and HPLC monitor reaction progress and purity .

Q. What are the preliminary biological screening protocols for this compound?

- Derivatives are evaluated for activities such as:

- Acetylcholinesterase inhibition : Assayed using Ellman’s method .

- Anticancer potential : MTT assays against cancer cell lines (e.g., IC₅₀ values reported for phthalimide analogs) .

- Antihyperglycemic activity : In vivo glucose reduction tests in murine models, with active compounds showing ~44–52% serum glucose reduction .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the molecular properties of this compound?

- Density Functional Theory (B3LYP/6-311++G(d,p)) calculates:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.

- Frontier molecular orbitals : Predict reactivity (HOMO-LUMO gaps).

- Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., halogen bonds in halogenated derivatives) . These studies complement experimental crystallography data .

Q. What structural features influence biological activity in isoindoline-1,3-dione derivatives?

- Substituent effects :

- Pyridinyl groups enhance acetylcholinesterase inhibition .

- Halogen atoms (Br, Cl) improve tyrosinase inhibition (IC₅₀ ~26 μM) by forming halogen bonds in enzyme active sites .

- Sulfonylurea moieties increase antihyperglycemic potency via ATP-sensitive potassium channel modulation .

- Conformational analysis : X-ray diffraction reveals pi-pi stacking and dihedral angle variations in arylpiperazine derivatives, impacting binding affinity .

Q. How can contradictions in biological data across studies be resolved?

- Case example : Tyrosinase inhibition IC₅₀ values vary due to:

- Assay conditions (substrate concentration, pH).

- Compound solubility : Hydrophobic derivatives may aggregate, reducing apparent activity.

- Molecular docking validation : Compare binding poses (e.g., competitive vs. non-competitive inhibition) . Reproducibility requires standardized protocols and orthogonal assays (e.g., kinetic analysis) .

Q. What advanced applications exist for this compound in drug discovery?

- PROTAC development : Derivatives like 2-(2,6-dioxopiperidin-3-yl)-5-(4-(hydroxymethyl)piperidin-1-yl)isoindoline-1,3-dione are used to design proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

- Enantioselective synthesis : Organocatalytic hydrogenation methods achieve chiral intermediates for CNS drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。